

# The Structural Basis of EP300/CREBBP Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Ep300/CREBBP-IN-2 |           |
| Cat. No.:            | B15140443         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The homologous proteins EP300 (E1A binding protein p300) and CREBBP (CREB-binding protein), often referred to collectively as EP300/CREBBP, are crucial transcriptional co-activators that play a pivotal role in regulating gene expression. They function as histone acetyltransferases (HATs), catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails and other proteins. This acetylation is a key epigenetic mark associated with active chromatin and transcriptional activation. Given their central role in cellular processes such as proliferation, differentiation, and DNA repair, the dysregulation of EP300/CREBBP activity is implicated in a variety of diseases, most notably cancer.[1][2] This has made them attractive targets for therapeutic intervention.

This technical guide provides an in-depth overview of the structural basis of EP300/CREBBP inhibition, focusing on the different classes of inhibitors, their mechanisms of action, and the experimental methodologies used to characterize them.

#### Molecular Architecture of EP300/CREBBP

EP300 and CREBBP are large, multi-domain proteins that share a high degree of sequence homology and a similar domain architecture.[3][4] Key functional domains include:



- Histone Acetyltransferase (HAT) Domain: The catalytic core responsible for acetyltransferase
  activity. The structure of the HAT domain reveals a binding pocket for the cofactor acetyl-CoA
  and a channel for the histone substrate.[5][6]
- Bromodomain: A protein module that recognizes and binds to acetylated lysine residues, thereby tethering the complex to acetylated chromatin and facilitating further acetylation.[7]
- Other Interaction Domains: Including the TAZ, KIX, and IBiD domains, which mediate
  interactions with a multitude of transcription factors and other regulatory proteins,
  highlighting the role of EP300/CREBBP as signaling hubs.[3][4]

## **Inhibitor Classes and their Structural Basis of Action**

The development of small molecule inhibitors targeting EP300/CREBBP has led to several distinct classes, each with a unique mechanism of action rooted in the structural features of their respective target domains.

### **Histone Acetyltransferase (HAT) Inhibitors**

HAT inhibitors directly target the catalytic activity of EP300/CREBBP. They can be further subclassified based on their binding mode:

- Acetyl-CoA Competitive Inhibitors: These inhibitors bind to the acetyl-CoA binding pocket in
  the HAT domain, preventing the natural cofactor from binding. A-485 is a potent and
  selective catalytic inhibitor of EP300/CBP that competes with acetyl-CoA.[8] The crystal
  structure of the EP300 HAT domain in complex with inhibitors like (+)-3 (PDB: 7VHY) reveals
  how these molecules occupy the cofactor binding site.[9]
- Substrate Competitive Inhibitors: These molecules compete with the histone substrate for binding to the HAT domain. The crystal structure of the p300 acetyltransferase domain with a peptide-competitive inhibitor (PDB: 6V8K) provides insight into this mechanism.[10]

#### **Bromodomain Inhibitors**

Bromodomain inhibitors prevent the "reading" of acetylated lysine marks by EP300/CREBBP, thereby disrupting their localization to active chromatin regions and subsequent transcriptional



co-activation. These inhibitors typically mimic the acetyl-lysine side chain and occupy the bromodomain binding pocket.

High-resolution crystal structures of the EP300 and CREBBP bromodomains in complex with various inhibitors, such as SGC-CBP30 (PDB: 5BT3) and XDM-CBP (PDB: 5NU5), have been instrumental in the structure-based design of potent and selective inhibitors.[11][12] These structures reveal key interactions, often involving a conserved asparagine residue, that are critical for inhibitor binding.

### **Proteolysis-Targeting Chimeras (PROTACs)**

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to the target protein (e.g., an EP300/CREBBP inhibitor), a linker, and a ligand for an E3 ubiquitin ligase. By bringing the target protein and the E3 ligase into close proximity, PROTACs trigger the ubiquitination and subsequent proteasomal degradation of the target.

The development of EP300/CREBBP degraders has shown promise for achieving enhanced and sustained target inhibition.[13] Structure-based design has been employed to optimize the linker and the target-binding moiety to promote the formation of a stable ternary complex between EP300/CREBBP, the PROTAC, and the E3 ligase.[13] This approach can lead to selective degradation of one paralog over the other.[14]

## **Quantitative Data on EP300/CREBBP Inhibitors**

The potency and selectivity of various inhibitors have been characterized using a range of biochemical and cellular assays. The following tables summarize key quantitative data for representative inhibitors.



| Inhibitor                  | Target<br>Domain | Assay Type              | Target | IC50 / Kd        | Reference |
|----------------------------|------------------|-------------------------|--------|------------------|-----------|
| HAT<br>Inhibitors          |                  |                         |        |                  |           |
| A-485                      | HAT              | TR-FRET                 | EP300  | 44.8 nM          | [15]      |
| iP300w                     | HAT              | TR-FRET                 | EP300  | 15.8 nM          | [15]      |
| CPI-1612                   | HAT              | TR-FRET                 | EP300  | 10.7 nM          | [15]      |
| OPN-6602                   | HAT              | Biochemical             | EP300  | 28 nM            | [16]      |
| OPN-6602                   | HAT              | Biochemical             | СВР    | 31 nM            | [16]      |
| OPN-6742                   | HAT              | Biochemical             | EP300  | 13 nM            | [16]      |
| OPN-6742                   | HAT              | Biochemical             | СВР    | 18 nM            | [16]      |
| Bromodomai<br>n Inhibitors |                  |                         |        |                  |           |
| SGC-CBP30                  | Bromodomai<br>n  | NanoBRET                | СВР    | 280 nM<br>(EC50) | [17]      |
| I-CBP112                   | Bromodomai<br>n  | NanoBRET                | СВР    | 240 nM<br>(EC50) | [17]      |
| OPN-6602                   | Bromodomai<br>n  | SPR                     | EP300  | 0.87 nM (Kd)     | [16]      |
| PROTACs                    |                  |                         |        |                  |           |
| dCE-2                      | Bromodomai<br>n  | Cellular<br>Degradation | СВР    | 40 nM<br>(DC50)  | [13]      |

## Experimental Protocols In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the catalytic activity of the EP300/CREBBP HAT domain in a test tube setting.



Principle: A purified recombinant EP300 or CREBBP HAT domain is incubated with a histone substrate (e.g., H3 peptide) and acetyl-CoA. The transfer of the acetyl group to the histone is then quantified.

Detailed Protocol (Example using TR-FRET):[1][15]

- Reagents:
  - EP300 catalytic domain (recombinant protein)
  - Biotinylated histone H3 peptide (amino acids 1-21)
  - Acetyl-CoA
  - TR-FRET detection reagents (e.g., Europium-labeled anti-acetylated lysine antibody and Streptavidin-allophycocyanin)
  - Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 0.01% BSA.
- Procedure:
  - 1. Prepare serial dilutions of the test inhibitor in assay buffer.
  - 2. In a 384-well plate, add the inhibitor dilutions.
  - 3. Add a solution containing the EP300 enzyme and acetyl-CoA to each well.
  - 4. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
  - 5. Initiate the reaction by adding the histone H3 peptide substrate.
  - 6. Incubate for 1 hour at 30°C.
  - 7. Stop the reaction and add the TR-FRET detection reagents.
  - 8. Incubate for 1 hour at room temperature.
  - Read the plate on a TR-FRET-compatible plate reader.



Data Analysis: The TR-FRET signal is proportional to the amount of histone acetylation. IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.

#### **Cellular Histone Acetylation Assay (Western Blot)**

This assay measures the levels of specific histone acetylation marks in cells treated with an EP300/CREBBP inhibitor.

Principle: Cells are treated with the inhibitor, and then total histones are extracted. The levels of a specific acetylation mark (e.g., H3K27ac) are then detected by Western blotting using a specific antibody.

#### **Detailed Protocol:**

- Cell Culture and Treatment:
  - Plate cells (e.g., MCF-7) and allow them to adhere overnight.
  - Treat cells with various concentrations of the inhibitor for a specified time (e.g., 24 hours).
- Histone Extraction:
  - Harvest cells and wash with PBS.
  - Lyse the cells in a buffer containing a detergent (e.g., Triton X-100) to release the nuclei.
  - Isolate the nuclei by centrifugation.
  - Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 N HCl).
  - Precipitate the histones with trichloroacetic acid.
  - Wash the histone pellet with acetone and resuspend in water.
- Western Blotting:
  - 1. Determine the protein concentration of the histone extracts.



- 2. Separate the histone proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%).
- 3. Transfer the proteins to a nitrocellulose or PVDF membrane.
- 4. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- 5. Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K27ac) overnight at 4°C.
- 6. Wash the membrane with TBST.
- 7. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- 8. Wash the membrane with TBST.
- 9. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- 10. Normalize the signal to a loading control, such as total histone H3.

#### Signaling Pathways and Logical Relationships

The inhibition of EP300/CREBBP has profound effects on various signaling pathways, particularly in the context of cancer.





Click to download full resolution via product page





Click to download full resolution via product page

#### Conclusion

The structural and functional characterization of EP300/CREBBP has paved the way for the rational design of potent and selective inhibitors. By targeting different domains, such as the HAT and bromodomain, researchers have developed a diverse arsenal of chemical probes and potential therapeutic agents. The integration of biochemical assays, cellular studies, and structural biology has been instrumental in elucidating the mechanisms of inhibition and in driving the development of novel therapeutic strategies for a range of diseases, particularly cancer. The continued exploration of the structural basis of EP300/CREBBP regulation and inhibition will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. 5nu5 Crystal structure of the human bromodomain of EP300 bound to the inhibitor XDM-CBP - Summary - Protein Data Bank Japan [pdbj.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Paralogue-selective degradation of the lysine acetyltransferase EP300 PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel dual EP300/CBP bromodomain inhibitors show efficacy in models of mCRPC | BioWorld [bioworld.com]
- 17. elifesciences.org [elifesciences.org]



To cite this document: BenchChem. [The Structural Basis of EP300/CREBBP Inhibition: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15140443#structural-basis-of-ep300-crebbp-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com